Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a pyrimido[1,2-a]benzimidazole core with a prop-2-en-1-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction between a substituted benzimidazole and a suitable aldehyde or ketone can form the pyrimido[1,2-a]benzimidazole core. Subsequent esterification with prop-2-en-1-ol yields the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole or clotrimazole.
Benzimidazole derivatives: Compounds like albendazole or omeprazole, which share the benzimidazole core.
Uniqueness
Prop-2-en-1-yl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H19N3O2/c1-3-13-26-20(25)18-14(2)22-21-23-16-11-7-8-12-17(16)24(21)19(18)15-9-5-4-6-10-15/h3-12,19H,1,13H2,2H3,(H,22,23) |
InChI Key |
CIPUOOUFFCFUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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